2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine
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Overview
Description
2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine is a heterocyclic compound that features a unique combination of a thiazole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with triphenyltriazine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with various industrial applications.
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but lacks the thiazole ring, making it less versatile in certain applications.
2,4,6-Trimethyl-1,3,5-dithiazine: Another heterocyclic compound with different substituents and properties.
Uniqueness
2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
87102-31-6 |
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Molecular Formula |
C23H19N3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2,4,6-triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine |
InChI |
InChI=1S/C23H19N3S/c1-4-10-17(11-5-1)20-16-27-23-25-21(18-12-6-2-7-13-18)24-22(26(20)23)19-14-8-3-9-15-19/h1-16,21-22,24H |
InChI Key |
RPXSPSIDSDKSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(N3C(=CSC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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